CBZ-Vaganciclovir

Übersicht

Beschreibung

CBZ-Vaganciclovir is a novel antiviral compound that is a derivative of valganciclovir. Valganciclovir itself is a prodrug of ganciclovir, which is widely used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients . This compound incorporates a benzyloxycarbonyl (CBZ) protecting group attached to the L-valine moiety, enhancing its stability and efficacy .

Vorbereitungsmethoden

The preparation of CBZ-Vaganciclovir involves several steps:

Synthetic Routes and Reaction Conditions: The synthesis begins with ganciclovir, which is reacted with a solvent, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in the presence of CBZ-L-valine. This mixture is stirred at room temperature, followed by the addition of water, stirring, and suction filtration.

Industrial Production Methods: The crude product is further purified by heating reflux, cooling, and adding an alkaline solution. The resulting filter cake is dissolved in another solvent, followed by the addition of water to precipitate the this compound monoester.

Analyse Chemischer Reaktionen

CBZ-Vaganciclovir undergoes various chemical reactions:

Types of Reactions: It primarily undergoes hydrolysis, where the ester linkage is cleaved to release ganciclovir.

Common Reagents and Conditions: Hydrolysis typically occurs in aqueous environments, facilitated by enzymes such as esterases.

Major Products: The primary product of hydrolysis is ganciclovir, which is the active antiviral agent.

Wissenschaftliche Forschungsanwendungen

Synthesis of CBZ-Valganciclovir

The synthesis of CBZ-Valganciclovir involves several stages:

- Selective Hydrolysis : The initial step involves the hydrolysis of the parent compound.

- Coupling Reaction : A coupling agent is used to facilitate the reaction with a solvent.

- Hydrolysis Under Basic Conditions : This step ensures the formation of the desired monoester.

- Hydrogenolysis : Finally, hydrogenolysis occurs in the presence of a catalyst to yield CBZ-Valganciclovir.

This method has been noted for its efficiency, reducing costs and minimizing environmental pollutants while ensuring high-quality synthesis .

Pharmacological Properties

CBZ-Valganciclovir exhibits antiviral activity similar to ganciclovir, primarily through its mechanism of inhibiting viral DNA polymerase. The incorporation of the carbobenzyloxy group may improve pharmacokinetic properties, enhancing therapeutic efficacy .

Treatment of Cytomegalovirus Infections

CBZ-Valganciclovir is being investigated for its efficacy in treating CMV infections, particularly in immunocompromised patients. Its oral administration route mirrors that of valganciclovir, making it a potential alternative for patients requiring long-term antiviral therapy .

Prophylaxis in Transplant Medicine

In kidney transplant recipients, CMV infection is common and can lead to severe complications. CBZ-Valganciclovir could serve as a prophylactic treatment to prevent CMV reactivation post-transplantation .

Treatment of Human Herpes Virus 6 Encephalitis

There is also potential for CBZ-Valganciclovir in treating human herpes virus 6 encephalitis, particularly in severely immunocompromised individuals .

Case Study: Efficacy in Congenital Cytomegalovirus Infection

A study evaluated the pharmacokinetics and safety profile of oral valganciclovir in patients with symptomatic congenital cytomegalovirus infection. It reported improvements in sensorineural hearing loss among treated patients without significant adverse effects . This suggests that derivatives like CBZ-Valganciclovir could offer similar or enhanced benefits.

Wirkmechanismus

CBZ-Vaganciclovir exerts its effects through the following mechanism:

Conversion to Ganciclovir: After oral administration, this compound is rapidly converted to ganciclovir by intestinal and hepatic esterases.

Inhibition of Viral DNA Synthesis: Ganciclovir is phosphorylated to its active triphosphate form, which inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication.

Molecular Targets and Pathways: The primary target is the viral DNA polymerase, and the pathway involves the incorporation of ganciclovir triphosphate into the viral DNA, leading to chain termination.

Vergleich Mit ähnlichen Verbindungen

CBZ-Vaganciclovir can be compared with other similar compounds:

Valganciclovir: Both are prodrugs of ganciclovir, but this compound has a CBZ protecting group, which enhances its stability and bioavailability.

Ganciclovir: Ganciclovir is the active form, while this compound is a prodrug that offers better pharmacokinetic properties.

Similar Compounds: Other similar compounds include acyclovir and famciclovir, which are also antiviral agents used to treat herpesvirus infections.

This compound stands out due to its enhanced stability and bioavailability, making it a promising candidate for more effective antiviral therapies.

Biologische Aktivität

CBZ-Vaganciclovir, also known as N-((phenylmethoxy)carbonyl)-L-valinyl-ganciclovir, is a synthetic compound derived from the antiviral drug Valganciclovir. This compound has garnered attention for its potential applications in treating cytomegalovirus (CMV) infections and other viral diseases, particularly in immunocompromised patients. This article reviews the biological activity of this compound, including its pharmacodynamics, synthesis methods, and clinical implications.

Chemical Structure and Synthesis

This compound is structurally related to Valganciclovir, which is an L-valyl ester of ganciclovir. The synthesis of this compound involves several key steps:

- Selective Hydrolysis : The initial step involves the selective hydrolysis of the di-N-Cbz-valine ester of ganciclovir.

- Coupling Reaction : This is followed by a reaction with a coupling agent in an appropriate solvent.

- Hydrolysis and Hydrogenolysis : The final steps include hydrolysis under basic conditions and hydrogenolysis in the presence of a catalyst.

This synthetic route not only simplifies the preparation technology but also enhances the yield and purity of the final product while minimizing environmental impact due to reduced pollutant emissions.

This compound functions as a prodrug that is converted into its active form, ganciclovir, within the body. The mechanism involves:

- Conversion to Ganciclovir : After oral administration, this compound undergoes hydrolysis, releasing L-valinyl ganciclovir.

- Inhibition of Viral DNA Synthesis : Ganciclovir acts as a guanosine analogue that gets incorporated into viral DNA. This incorporation leads to premature termination of DNA synthesis due to the inability of DNA polymerase to extend the chain properly .

Biological Activity and Efficacy

The antiviral activity of this compound has been evaluated in various studies:

- In Vitro Studies : In cell culture models, this compound demonstrated significant antiviral activity against CMV with IC50 values comparable to those observed with Valganciclovir. Specifically, it inhibited CMV replication effectively in Caco-2 cell lines .

- Clinical Trials : A study involving 37 patients compared the efficacy of Valganciclovir (VGV) with ganciclovir (GCV). Results showed that VGV was not inferior to GCV in terms of viral clearance rates (89.5% for VGV vs. 83% for GCV at 28 days) with similar toxicity profiles .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Kidney Transplant Recipients : In a cohort study, patients receiving prophylaxis with this compound exhibited no instances of CMV reactivation during treatment, demonstrating its effectiveness in preventing viral infections post-transplantation.

- Treatment of Human Herpes Virus 6 Encephalitis : Patients treated with this compound showed marked improvement in symptoms associated with this severe viral infection, underscoring its potential as a therapeutic option for immunocompromised individuals.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : It is well absorbed from the gastrointestinal tract, with an absolute bioavailability estimated at approximately 60% when administered with food.

- Distribution and Metabolism : The compound has a volume of distribution around 0.703 ± 0.134 L/kg and is rapidly metabolized to ganciclovir by hepatic and intestinal esterases .

- Elimination : The major route of elimination is renal excretion as ganciclovir through glomerular filtration and active tubular secretion.

Eigenschaften

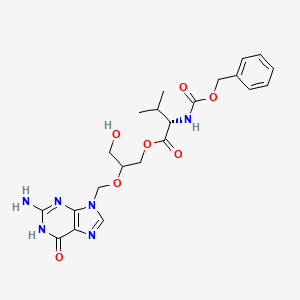

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCZUCRFYVVAW-LYKKTTPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453676 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194154-40-0 | |

| Record name | Cbz-Valine ganciclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CBZ-Vaganciclovir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.